molecular formula C18H27NO2 B14458906 1-(m-Methoxyphenyl)-2-piperidinocyclohexanol CAS No. 73806-57-2

1-(m-Methoxyphenyl)-2-piperidinocyclohexanol

Cat. No.: B14458906
CAS No.: 73806-57-2
M. Wt: 289.4 g/mol
InChI Key: ORKFAZQCILBALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(m-Methoxyphenyl)-2-piperidinocyclohexanol is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanol, featuring a methoxyphenyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Methoxyphenyl)-2-piperidinocyclohexanol typically involves the reaction of m-methoxyphenyl derivatives with cyclohexanone and piperidine under controlled conditions. One common method includes the use of a Grignard reagent, where m-methoxyphenyl magnesium bromide reacts with cyclohexanone to form the intermediate, which is then treated with piperidine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(m-Methoxyphenyl)-2-piperidinocyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(m-Methoxyphenyl)-2-piperidinocyclohexanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(m-Methoxyphenyl)-2-piperidinocyclohexanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly the opioid receptors and monoamine reuptake inhibition . This dual mechanism contributes to its analgesic and potential antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(m-Methoxyphenyl)-2-piperidinocyclohexanol stands out due to its unique combination of a piperidine ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. Its dual mechanism of action and potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

73806-57-2

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-piperidin-1-ylcyclohexan-1-ol

InChI

InChI=1S/C18H27NO2/c1-21-16-9-7-8-15(14-16)18(20)11-4-3-10-17(18)19-12-5-2-6-13-19/h7-9,14,17,20H,2-6,10-13H2,1H3

InChI Key

ORKFAZQCILBALN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2N3CCCCC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.